4-Isopropoxy-3-methoxybenzyl chloride
Overview
Description
4-Isopropoxy-3-methoxybenzyl chloride is an organic compound with the molecular formula C11H15ClO2. It is characterized by the presence of an isopropoxy group and a methoxy group attached to a benzyl chloride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropoxy-3-methoxybenzyl chloride typically involves the reaction of 4-isopropoxy-3-methoxybenzyl alcohol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under anhydrous conditions. The reaction proceeds via the formation of an intermediate chlorosulfite or chlorophosphite, which subsequently decomposes to yield the desired benzyl chloride derivative.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropoxy-3-methoxybenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding benzyl derivatives.
Oxidation: The compound can be oxidized to form 4-isopropoxy-3-methoxybenzaldehyde or 4-isopropoxy-3-methoxybenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium methoxide (NaOMe), or potassium thiolate (KSR) are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products:
Nucleophilic Substitution: Products include 4-isopropoxy-3-methoxybenzyl amine, 4-isopropoxy-3-methoxybenzyl alcohol, and 4-isopropoxy-3-methoxybenzyl thiol.
Oxidation: Products include 4-isopropoxy-3-methoxybenzaldehyde and 4-isopropoxy-3-methoxybenzoic acid.
Scientific Research Applications
4-Isopropoxy-3-methoxybenzyl chloride has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of functional materials, such as polymers and resins, with specific properties.
Mechanism of Action
The mechanism of action of 4-Isopropoxy-3-methoxybenzyl chloride primarily involves its reactivity as a benzylating agent. The compound can alkylate nucleophilic sites on biomolecules, such as proteins and nucleic acids, potentially altering their function. This reactivity is exploited in medicinal chemistry to design molecules that can modulate biological pathways by targeting specific molecular sites.
Comparison with Similar Compounds
- 4-Isopropoxybenzyl chloride
- 3-Methoxybenzyl chloride
- 4-Methoxybenzyl chloride
Comparison: 4-Isopropoxy-3-methoxybenzyl chloride is unique due to the presence of both isopropoxy and methoxy groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-(chloromethyl)-2-methoxy-1-propan-2-yloxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2/c1-8(2)14-10-5-4-9(7-12)6-11(10)13-3/h4-6,8H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMQREQRKYROEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CCl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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